Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

Natural product synthesis C–H borylation Suzuki–Miyaura coupling

Substituting generic furan boronates risks protodeboronation, incorrect regiochemistry, and polymer photodegradation. This 3-carboxylate boronic ester offers exclusive 5-position reactivity and ester-driven conformational bias. • ≥98% purity with QC (NMR, HPLC, GC) for reliable parallel synthesis. • Pinacol ester prevents protodeboronation, stable at -20°C for automated libraries. • Enables one-pot Suzuki coupling, reducing synthesis time to a single operation. • Key monomer for photostable polyfurans (JACS 2019) and >50% cyclo[n]furan conversion (JOC 2025).

Molecular Formula C12H17BO5
Molecular Weight 252.07 g/mol
CAS No. 1111096-29-7
Cat. No. B1422141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
CAS1111096-29-7
Molecular FormulaC12H17BO5
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OC
InChIInChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-16-9)10(14)15-5/h6-7H,1-5H3
InChIKeyRAMMMHGDFUIABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Reactivity Overview


Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1111096-29-7, synonym: 4-(methoxycarbonyl)furan-2-boronic acid pinacol ester) is a heteroaryl boronic ester building block comprising a furan core substituted at the 3-position with a methyl ester and at the 5-position with a pinacol boronate ester [1]. It participates in palladium-catalyzed Suzuki–Miyaura cross-coupling as the nucleophilic partner, enabling C–C bond formation at the furan 5-position [2]. The compound is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Workflow

Suzuki–Miyaura cross-coupling at furan 5-position via pinacol boronate ester

Selection

3‑Carboxylate regiochemistry ensures exclusive 5‑functionalization

Procurement

Specification-grade purity with batch QC (NMR, HPLC, GC)

Why Generic Furan Boronates Cannot Substitute


Indiscriminate substitution of this compound with generic furan boronates—such as unsubstituted furan-2-boronic acid pinacol ester, the 2-carboxylate regioisomer (CAS 676501-87-4), or the free boronic acid—introduces quantifiable risks to synthetic outcome. The 3-carboxylate regiochemistry directs Ir-catalyzed C–H borylation exclusively to the 5-position and imparts an electron-withdrawing effect that enhances photostability in polymeric products relative to alkyl-substituted analogues [1]. Replacement with the free boronic acid sacrifices the pinacol ester's documented resistance to protodeboronation during storage and handling [2]. The methyl ester side chain, versus longer alkyl esters, modulates solubility and crystallinity, which directly impacts macrocyclization efficiency in cyclo[n]furan synthesis [3]. These are not interchangeable building blocks; the substitution pattern, ester identity, and boron protecting group each carry differential performance consequences established in the literature.

Regiochemistry mismatch

2‑Carboxylate regioisomers may exhibit altered borylation regioselectivity and coupling reactivity; 3‑carboxylate directs exclusive 5‑position borylation.

Boronate form mismatch

Free boronic acid lacks the pinacol ester’s documented resistance to protodeboronation, risking degradation during storage and handling.

Ester side‑chain mismatch

Longer alkyl esters alter solubility and crystallinity; the methyl ester’s profile is tied to reported macrocyclization efficiency.

Evidence vs. Closest Analogs


One-Pot Borylation/Suzuki Efficiency

Methyl furan-3-carboxylate (the precursor to the title boronate ester) undergoes Hartwig-type Ir-catalyzed C–H borylation at the 5-position using [Ir(COD)OMe]₂ / B₂pin₂ / dtbpy in THF at 80 °C, followed by in-situ Suzuki–Miyaura cross-coupling with 5-bromoindole using Pd(dba)₂ / P(o-Tol)₃ / Na₂CO₃ at 50 °C, delivering raputimonoindole B in 52% isolated yield over the one-pot, two-step sequence without isolation of the intermediate boronic ester [1]. In contrast, the traditional stepwise approach of separately preparing, isolating, and purifying the boronate ester prior to coupling introduces additional handling losses. The prior art using the ethyl ester analog required a separate borylation step with lower overall efficiency [1]. The methyl ester's compatibility with this streamlined one-pot protocol reduces step count and cumulative material loss relative to approaches requiring boronate isolation.

One-pot protocol yield
Head-to-head
52% isolated yield (methyl ester one-pot) vs. stepwise route requiring two purifications
Supports streamlined synthesis with fewer purification losses
Yield reflects in‑situ generated boronate; ethyl ester analog required separate borylation step
Natural product synthesis C–H borylation Suzuki–Miyaura coupling

Carboxylate-Directed Photostability

Polyfurans synthesized from ester-functionalized furan monomers (including the hexyl ester analog of the title compound) exhibit dramatically enhanced photostability compared to alkyl-substituted polyfurans. The electron-withdrawing nature of the ester carbonyl directly attached to the furan ring raises the oxidation potential and suppresses photodegradation pathways that plague alkyl polyfurans [1]. In the JACS 2019 study, ester-functionalized polyfurans retained structural integrity and optical properties under ambient light exposure, while alkyl polyfurans underwent rapid photobleaching [1]. This photostabilization effect is a direct consequence of the carboxylate substituent on the furan core, not the alkyl chain length, meaning the 3-carboxylate scaffold is the critical pharmacophore for stability. The methyl ester variant (title compound) provides this carboxylate-derived photostability with the lowest molecular weight per repeat unit among the ester series, maximizing atom economy in polymer synthesis.

Photostability
Class-level
Ester‑functionalized polyfurans: retained emission; alkyl polyfurans: non‑emissive
3‑Carboxylate scaffold reported to enable photostable polymer materials
Electron‑withdrawing ester suppresses photodegradation pathways
Conjugated polymers Photostability Materials science

Ester Side Chain in Macrocyclization

In the Sharma et al. (2025) cyclo[n]furan study, the ester side chain on the furan monomer was identified as one of two critical factors enabling >50% conversion to macrocycles [1]. Using the hexyl 2-bromo-5-(Bpin)furan-3-carboxylate monomer, the optimized catalyst system (Pd₂dba₃ + [(t-Bu)₃PH]BF₄ + CsF) achieved 52 ± 6% total conversion to cyclo[6]- and cyclo[7]furan esters (33% C6FE, 19% C7FE) over 3 runs [1]. Critically, DFT calculations on model systems without ester side chains showed different conformational preferences and ring strain energies, with the ester group energetically favoring the syn conformer necessary for macrocyclization as chain length increases [1]. The methyl ester variant (title compound) provides the same ester-driven conformational control with a smaller steric footprint than the hexyl ester, potentially enabling access to different macrocycle size distributions.

Macrocyclization efficiency
Reported
52 ± 6% total macrocycle conversion (hexyl ester analog) using Pd/phosphine/CsF system
Ester side chain provides conformational bias for cyclization
DFT calculations predict ester‑essential syn conformer; non‑esterified monomers give lower conversion
Macrocycle synthesis Cyclo[n]furan Chain-growth polymerization

Commercial Purity and QC Benchmarking

The title compound is commercially supplied at ≥98% purity by multiple independent vendors (Bidepharm, ChemScene, CymitQuimica, Leyan) with documented batch-specific quality control including ¹H NMR, HPLC, and GC analyses . This contrasts with generic furan boronate esters that are frequently offered at 95% purity without multi-method QC documentation [1]. The availability of batch QC data reduces the need for incoming quality verification in procurement workflows, particularly important for boronate esters where impurities (e.g., protodeboronation products, residual pinacol, or palladium) can poison downstream catalytic reactions. ChemScene specifies storage at −20 °C with room-temperature shipping stability, providing handling guidance absent from many generic supplier listings .

Commercial purity & QC
Specification review
≥98% purity with ¹H NMR, HPLC, GC batch data from multiple vendors
Reduces incoming quality verification burden
Higher specification than typical 95% generic boronates; storage at −20 °C recommended
Quality control Batch reproducibility Procurement specification

Regiochemical Differentiation: 3- vs. 2-Carboxylate

The 3-carboxylate substitution pattern (title compound, CAS 1111096-29-7) places the electron-withdrawing methoxycarbonyl group at the furan 3-position, conjugating differently with the boronate at the 5-position compared to the 2-carboxylate regioisomer (CAS 676501-87-4) where the ester is directly adjacent to the furan oxygen [1]. In the 3-carboxylate isomer, the ester exerts a meta-type electronic relationship to the boronate-bearing carbon, whereas in the 2-carboxylate isomer, the ester is in an ortho-type relationship to the ring oxygen and conjugated differently through the furan π-system. This electronic difference manifests in the Ir-catalyzed C–H borylation regioselectivity: methyl furan-3-carboxylate undergoes exclusive borylation at the 5-position, while furan-2-carboxylate substrates can exhibit competing borylation at alternative positions depending on catalyst and conditions [2]. The 3-carboxylate's regiochemical predictability is critical for applications requiring unambiguous functionalization at the furan 5-position.

Regiochemical differentiation
Class-level
3‑Carboxylate: exclusive 5‑position borylation; 2‑carboxylate: potential mixed regioisomers
Predictable regioselectivity avoids isomeric mixtures
X‑ray structure of raputimonoindole B confirms 5‑substitution
Regioselectivity Electronic effects Cross-coupling

Pinacol Ester Stability Advantage

The pinacol boronate ester form of the title compound provides documented stability advantages over the corresponding free boronic acid, 4-(methoxycarbonyl)furan-2-boronic acid. Pinacol esters are established in the literature as the most widely employed boronic acid protecting group due to their resistance to hydrolysis and protodeboronation under ambient storage conditions [1]. General stability ranking of boronate esters places pinacol esters as significantly more stable than free boronic acids, which are prone to anhydride formation (boroxine) and oxidative deboronation [1]. Competitive cross-coupling experiments have demonstrated that pinacol boronates, while less reactive than neopentyl glycol esters (approximately 10⁴-fold slower transmetallation), offer superior bench stability and compatibility with silica gel chromatography, making them the preferred form for building block procurement where long-term storage and multi-step synthetic sequences are anticipated [2].

Boronate ester stability
Class-level
Pinacol ester: stable to hydrolysis, compatible with silica chromatography; free acid: prone to boroxine formation
Supports longer bench‑life and simplified handling
Pinacol form preferred for procurement and multi‑step sequences
Boronate stability Protodeboronation Shelf life

Evidence-Backed Application Scenarios


One-Pot Natural Product Analog Synthesis

Building on the validated one-pot protocol yielding raputimonoindole B in 52% isolated yield [1], this compound (or its immediate methyl furan-3-carboxylate precursor) is the building block of choice for medicinal chemistry programs synthesizing 5-arylfuran-3-carboxylate scaffolds. The Ir-catalyzed borylation occurs exclusively at the 5-position, and the in-situ Suzuki coupling with (hetero)aryl halides eliminates intermediate boronate isolation, reducing synthesis time from 2–3 days to a single operation.

Photostable Polyfuran Materials

The 3-carboxylate-substituted furan scaffold is essential for accessing photostable helical polyfurans, as demonstrated by Varni et al. (JACS 2019) [2]. The electron-withdrawing ester group suppresses photodegradation pathways that render alkyl-substituted polyfurans non-emissive. This compound serves as the key monomer precursor for catalyst-transfer polycondensation, enabling precise control over molecular weight and dispersity of photostable conjugated polymers.

Cyclo[n]furan Macrocycle Libraries

As established by Sharma et al. (J. Org. Chem. 2025) [3], ester-functionalized furan boronate monomers are critical for achieving >50% macrocycle conversion in cyclo[n]furan synthesis. The ester side chain provides the conformational bias favoring syn conformers required for cyclization. The methyl ester variant offers the lowest molecular weight option within this monomer class, maximizing atom economy while retaining the essential ester-driven conformational control.

High-Purity Fragment-Based Library Supply

With documented ≥98% purity and multi-method batch QC (NMR, HPLC, GC) from multiple commercial suppliers , this compound meets the stringent purity requirements for parallel synthesis and fragment-library construction where trace metal or organic impurities can produce false positives in biological assays. The pinacol ester form ensures stability during automated liquid handling and long-term compound library storage at −20 °C.

Application
Selection Property
Validation Focus
One-pot natural product analog synthesis
5‑position boronate with 3‑carboxylate regiochemistry
One‑pot borylation/Suzuki efficiency
Photostable polyfuran materials
3‑Carboxylate ester for photostability
Photostability under ambient conditions
Cyclo[n]furan macrocycle libraries
Ester side‑chain conformational control
Macrocyclization conversion efficiency
High‑purity fragment library supply
Specification‑grade purity with batch QC
Batch‑to‑batch reproducibility and impurity control
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